molecular formula C9H20N2 B13808465 N-(Heptylideneamino)-N-methyl-methanamine CAS No. 67660-53-1

N-(Heptylideneamino)-N-methyl-methanamine

Cat. No.: B13808465
CAS No.: 67660-53-1
M. Wt: 156.27 g/mol
InChI Key: UMHVJTNVQIDHDE-UHFFFAOYSA-N
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Description

Heptanal dimethyl hydrazone is a chemical compound derived from the reaction between heptanal and dimethyl hydrazine. It belongs to the class of hydrazones, which are characterized by the presence of the functional group -C=N-NH-. Hydrazones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanal dimethyl hydrazone is typically synthesized through the condensation reaction between heptanal and dimethyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Heptanal+Dimethyl HydrazineHeptanal Dimethyl Hydrazone+Water\text{Heptanal} + \text{Dimethyl Hydrazine} \rightarrow \text{Heptanal Dimethyl Hydrazone} + \text{Water} Heptanal+Dimethyl Hydrazine→Heptanal Dimethyl Hydrazone+Water

The reaction is catalyzed by an acid or base to facilitate the formation of the hydrazone bond. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of heptanal dimethyl hydrazone may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Heptanal dimethyl hydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

Heptanal dimethyl hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptanal dimethyl hydrazone involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a chelating agent. The hydrazone group can coordinate with metal ions, facilitating reactions that involve electron transfer or bond formation.

Comparison with Similar Compounds

Heptanal dimethyl hydrazone can be compared with other hydrazones, such as:

  • Benzaldehyde phenyl hydrazone
  • Acetone phenyl hydrazone
  • Salicylaldehyde phenyl hydrazone

Uniqueness:

  • Heptanal dimethyl hydrazone has a unique aliphatic chain, which imparts different physical and chemical properties compared to aromatic hydrazones.
  • It exhibits different reactivity patterns due to the presence of the aliphatic heptanal moiety.

These comparisons highlight the versatility and distinct characteristics of heptanal dimethyl hydrazone in various chemical and industrial applications.

Properties

CAS No.

67660-53-1

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-(heptylideneamino)-N-methylmethanamine

InChI

InChI=1S/C9H20N2/c1-4-5-6-7-8-9-10-11(2)3/h9H,4-8H2,1-3H3

InChI Key

UMHVJTNVQIDHDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=NN(C)C

Origin of Product

United States

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